molecular formula C17H13N3O3S B4730192 1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B4730192
M. Wt: 339.4 g/mol
InChI Key: RKGOSGCINMTJCR-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as MNPTI, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. MNPTI belongs to the imidazolidinone family of compounds and is structurally similar to thiohydantoin.

Mechanism of Action

The exact mechanism of action of 1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. This compound may also interact with other neurotransmitter systems such as the glutamatergic and opioid systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic. This compound has been shown to have potent analgesic effects in animal models, which may make it a promising candidate for the treatment of chronic pain. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-1-methyl-5-[(3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-18-15(11-12-6-5-9-14(10-12)20(22)23)16(21)19(17(18)24)13-7-3-2-4-8-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOSGCINMTJCR-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
1-methyl-5-(3-nitrobenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

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